Phenol, 2-amino-3,5-dinitro-, monosodium salt
Description
Phenol, 2-amino-3,5-dinitro-, monosodium salt (C₆H₃N₃O₆Na) is a sodium salt derivative of a substituted phenol. Its structure features an amino group (-NH₂) at the 2-position and nitro groups (-NO₂) at the 3- and 5-positions of the aromatic ring, with the phenolic hydroxyl group deprotonated to form a monosodium salt. This arrangement confers unique chemical properties, including enhanced water solubility compared to its non-ionic counterpart, due to the sodium counterion. Such compounds are typically employed in industrial applications, including dye synthesis, pharmaceutical intermediates, or analytical reagents, owing to the reactivity of the amino and nitro groups.
Properties
CAS No. |
63589-13-9 |
|---|---|
Molecular Formula |
C6H4N3NaO5 |
Molecular Weight |
221.10 g/mol |
IUPAC Name |
sodium;2-amino-3,5-dinitrophenolate |
InChI |
InChI=1S/C6H5N3O5.Na/c7-6-4(9(13)14)1-3(8(11)12)2-5(6)10;/h1-2,10H,7H2;/q;+1/p-1 |
InChI Key |
YFMOBPUFFQQGTM-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)[O-])[N+](=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structure
- Chemical Name: Phenol, 2-amino-3,5-dinitro-, monosodium salt
- Molecular Features:
- Phenol core with amino (-NH2) substitution at position 2
- Nitro groups (-NO2) at positions 3 and 5
- Sodium salt form to enhance solubility and stability
Preparation Methods
Detailed Stepwise Preparation
Starting Material Preparation: Phenol Derivative Synthesis
A key intermediate often used is a substituted phenol such as Pentaphen (2,4,6-trisubstituted phenol derivatives), which undergoes controlled nitration.
Nitration Reaction
- The nitration is performed using rare nitric acid (concentrations ranging from 30% to 50%) added dropwise to a cooled solution of the phenol derivative (e.g., Pentaphen).
- The molar ratio of nitric acid to phenol derivative is critical, typically between 2.2:1 and 4:1, to control the degree of nitration and avoid over-nitration or side reactions.
- Reaction temperatures are maintained initially at around 15°C during acid addition, followed by heating to 55–65°C for 2 hours to complete nitration.
- After nitration, the mixture is cooled to room temperature, and the organic layer is separated and concentrated by distillation to remove solvents (~90% recovery).
Alkalization and Reduction
- The nitrated material is diluted with water and treated with sodium hydroxide solution (approximately 30% concentration) to adjust the pH to alkaline conditions.
- This alkaline nitrated mixture is then subjected to reduction in a reactor.
- Reduction is typically carried out by adding a reductive agent (e.g., ethanol as solvent with DMF as a co-solvent) at 70–95°C.
- The reductive agent is added dropwise over 30 minutes, followed by a holding period to ensure complete reduction of nitro groups to amino groups.
- The pH is then neutralized to around 8 using concentrated hydrochloric acid.
- The product is filtered, washed, and further purified by activated carbon treatment and crystallization.
Isolation of Monosodium Salt
- The final product is obtained by crystallization under controlled cooling conditions.
- Washing and drying yield This compound with typical yields around 27–30% based on starting phenol derivative.
Data Table: Typical Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nitration | Rare nitric acid (30-50%), mol ratio 2.2-4:1 | 15 (addition), 55-65 (stir) | 2 + 2 hours | ~90% recovery of solvent | Controlled dropwise addition |
| Alkalization | NaOH solution (30%) | Room temperature | 30 min | - | pH adjusted to alkaline |
| Reduction | Ethanol + DMF + reductive agent | 70-95 | 30 min + hold | 27-30% | Dropwise addition of reductant |
| Crystallization | Cooling and activated carbon treatment | 0-25 | 30 min | - | Purification step |
Research Findings and Analytical Notes
- The nitration step requires precise control of nitric acid concentration and temperature to avoid formation of undesired isomers or over-nitrated byproducts.
- The alkaline environment during reduction is crucial for selective reduction of nitro groups without affecting the phenol or amino functionalities.
- Activated carbon treatment improves purity by adsorbing colored impurities.
- The monosodium salt form enhances aqueous solubility and stability, which is beneficial for handling and downstream applications.
Comparative Analysis with Related Compounds
While the exact preparation of This compound is specialized, similar preparation methodologies are documented for related nitro- and amino-substituted phenols and diphenylamines:
| Compound | Preparation Highlights | Differences from Target Compound |
|---|---|---|
| 2-Amino-4-tert-amyl-6-nitrophenol | Similar nitration and reduction steps, use of Pentaphen | Different substitution pattern and alkyl group |
| 2,4-Dinitrodiphenylamine | Condensation of aniline with 1-chloro-2,4-dinitrobenzene | Diphenylamine core, different nucleophilic substitution |
| 2,4-Dinitrophenol | Direct nitration of phenol | Lacks amino substitution at position 2 |
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-amino-3,5-dinitro-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride and iron powder in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens or sulfonating agents under acidic conditions.
Major Products
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Halogenated or sulfonated phenol derivatives
Scientific Research Applications
Phenol, 2-amino-3,5-dinitro-, monosodium salt has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of azo dyes and pigments.
Medicine: Investigated for its potential antimicrobial properties against biofilm-forming bacteria.
Industry: Utilized in the production of various dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of phenol, 2-amino-3,5-dinitro-, monosodium salt involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with Phenol, 2-amino-3,5-dinitro-, monosodium salt, differing in substituents, counterions, or backbone frameworks. Key differences influence their physical properties, solubility, and applications.
Structural and Functional Comparisons
Key Differences and Implications
Functional Groups: The amino group in the target compound enhances nucleophilic reactivity, making it suitable for coupling reactions (e.g., azo dye synthesis). In contrast, 3,5-dinitrosalicylic acid’s carboxylic acid group allows it to act as an oxidizing agent in biochemical assays . Sulfonic acid derivatives (e.g., ) exhibit high water solubility and stability due to the -SO₃⁻ group, whereas silver salts () are less water-soluble but may serve in specialized catalytic roles .
Counterion Effects: Sodium salts (target compound, ) generally exhibit higher aqueous solubility compared to silver salts ().
Applications: Nitroaromatics with amino groups (target compound, ) are pivotal in dye chemistry, while silver salts () find niche roles in explosives. 3,5-Dinitrosalicylic Acid () is a well-documented reagent for reducing sugar quantification, highlighting how functional group positioning (-OH vs. -NH₂) dictates application .
Stability and Reactivity
- Electron-Withdrawing Groups: The nitro groups (-NO₂) in all compared compounds decrease electron density on the aromatic ring, reducing susceptibility to electrophilic attack but increasing stability toward oxidation.
- pH Sensitivity: The amino group in the target compound may protonate under acidic conditions, altering solubility and reactivity. Sulfonic acid derivatives () remain ionized across a broad pH range, enhancing utility in aqueous systems .
Research Findings and Industrial Relevance
- Dye Synthesis: Compounds with amino and nitro groups (e.g., target compound, ) are intermediates in azo dye production, where diazotization and coupling reactions are critical .
- Analytical Chemistry: 3,5-Dinitrosalicylic acid’s role in detecting reducing sugars underscores the importance of nitro-phenol derivatives in quantitative assays .
- Material Science : Silver-containing nitroaromatics () may serve as precursors for conductive materials or explosives, though their toxicity limits biomedical use .
Biological Activity
Phenol, 2-amino-3,5-dinitro-, monosodium salt, also known as sodium picramate, is a compound of significant interest in both chemical and biological research. Its structure features two nitro groups and an amino group on a phenolic ring, which contributes to its diverse biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, applications in research, and relevant case studies.
Chemical Formula : C₆H₄N₃NaO₅
Molecular Weight : 195.1 g/mol
Appearance : Yellow solid
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. Key mechanisms include:
- Reduction of Nitro Groups : The nitro groups can be reduced to form reactive intermediates that interact with cellular components, leading to antimicrobial effects.
- Enzyme Inhibition : The compound is utilized in enzyme assays for measuring glycoside hydrolase activity, indicating its role as an enzyme inhibitor.
- Metal Ion Complexation : The ability to form stable complexes with metal ions enhances its biological activity and potential therapeutic applications.
Biological Applications
The compound has been investigated for various applications in biological research and industry:
- Antimicrobial Properties : Studies have shown that sodium picramate exhibits antimicrobial activity against biofilm-forming bacteria, making it a candidate for use in medical and industrial settings.
- Dyes and Pigments Production : It serves as an intermediate in the synthesis of azo dyes and pigments, which are widely used in textiles and other materials.
- Enzyme Assays : Employed in glycoside hydrolase assays using the 3,5-dinitrosalicylic acid method.
Case Studies
Several studies have highlighted the biological effects of this compound:
- Toxicological Assessment :
-
Enzyme Activity Measurement :
- Research demonstrated that sodium picramate effectively inhibits glycoside hydrolases in vitro, providing insights into its potential as a biochemical tool for studying enzyme kinetics.
-
Antimicrobial Efficacy :
- Investigations into the antimicrobial properties revealed that sodium picramate can inhibit the growth of various pathogenic bacteria, particularly those forming biofilms. This suggests its potential application in treating infections resistant to conventional antibiotics.
Comparative Analysis
A comparison of sodium picramate with similar compounds highlights its unique properties:
| Compound | Structure Similarity | Biological Activity | Applications |
|---|---|---|---|
| Phenol, 2,4-dinitro- | Similar | Moderate antimicrobial | Dyes and pigments |
| Phenol, 2,5-dinitro- | Similar | Low antimicrobial | Limited industrial use |
| Sodium Picramate (Phenol, 2-amino-3,5-dinitro-) | Unique due to amino group | High antimicrobial & enzyme inhibition | Enzyme assays & dye synthesis |
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic methods for characterizing the structural and electronic properties of 2-amino-3,5-dinitrophenol monosodium salt?
- Methodology :
- UV-Vis Spectroscopy : Analyze electronic transitions influenced by nitro and amino substituents. Solvent effects (e.g., polar vs. nonpolar) should be tested to resolve spectral shifts .
- FTIR : Focus on characteristic bands for nitro groups (~1520–1350 cm⁻¹) and phenolic O–H stretching (~3300 cm⁻¹). Compare with gas-phase acidity studies to infer substituent interactions .
- NMR : Use deuterated solvents (e.g., D₂O) to observe proton environments. Note that nitro groups may deshield aromatic protons, complicating splitting patterns.
Q. How can the stability of 2-amino-3,5-dinitrophenol monosodium salt be assessed under varying pH and temperature conditions?
- Experimental Design :
- Thermodynamic Analysis : Measure decomposition kinetics using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Reference gas-phase acidity data (ΔG° values) to predict stability trends .
- pH-Dependent Stability : Conduct accelerated aging studies in buffers (pH 2–12) and monitor degradation via HPLC. Nitro groups may hydrolyze under alkaline conditions, forming nitrophenolate intermediates .
Advanced Research Questions
Q. What mechanistic insights explain the solvent-dependent reactivity of 2-amino-3,5-dinitrophenol monosodium salt in nucleophilic substitution reactions?
- Hypothesis Testing :
- Computational Modeling : Perform DFT calculations to map electron density distributions. The amino group’s electron-donating effects may counteract nitro groups’ electron-withdrawing effects, altering regioselectivity in polar aprotic solvents .
- Kinetic Isotope Effects (KIE) : Compare reaction rates in H₂O vs. D₂O to identify proton transfer steps. Gas-phase acidity data suggest substituent-solvent interactions dominate transition-state stabilization .
Q. How do substituent effects (nitro, amino) influence the compound’s toxicity profile compared to other dinitrophenols?
- Data Analysis :
- Comparative Toxicology : Reference the Toxicological Profile for Dinitrophenols , which highlights mitochondrial uncoupling as a key mechanism. The monosodium salt’s solubility may enhance bioavailability, increasing acute toxicity compared to neutral dinitrophenols.
- In Vitro Assays : Use hepatic cell lines (e.g., HepG2) to measure oxidative stress markers (e.g., ROS, glutathione depletion). Correlate results with substituent Hammett parameters (σ⁺ values) to quantify electronic contributions .
Data Contradiction Resolution
Q. Conflicting reports exist on the compound’s solubility in aqueous vs. organic solvents. How can these discrepancies be resolved?
- Methodology :
- Phase Solubility Studies : Systematically test solubility in water, DMSO, and ethanol. The monosodium salt’s ionic nature favors aqueous solubility, but nitro groups may reduce polarity in organic solvents.
- Crystallography : Compare crystal structures (if available) to identify hydration states or counterion effects. Data from similar phenol derivatives (e.g., dinitrosalicylic acid) suggest hydration-dependent solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
